molecular formula C16H27NO B8811358 N,N-Diethyl-3-(hexyloxy)aniline

N,N-Diethyl-3-(hexyloxy)aniline

Cat. No.: B8811358
M. Wt: 249.39 g/mol
InChI Key: SIKHCVBXOVKOTL-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(hexyloxy)aniline is a tertiary amine featuring a hexyloxy group at the meta position of the benzene ring and diethylamine substitution at the nitrogen. This compound is noted for its applications in organic synthesis and materials science, particularly as a precursor for derivatives with extended conjugation, such as quinoxaline-based structures . It has been utilized in synthesizing advanced intermediates for liquid crystals, organic electronics, and catalytic systems .

Properties

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

N,N-diethyl-3-hexoxyaniline

InChI

InChI=1S/C16H27NO/c1-4-7-8-9-13-18-16-12-10-11-15(14-16)17(5-2)6-3/h10-12,14H,4-9,13H2,1-3H3

InChI Key

SIKHCVBXOVKOTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Anilines

4-Hexyloxyaniline
  • Structure : Primary amine with a hexyloxy group at the para position.
  • Key Differences : The absence of diethylamine substitution results in higher reactivity in reductive amination and electrophilic aromatic substitution. For example, 4-(hexyloxy)aniline achieved 92% yield in reductive amination with chitosan derivatives, highlighting its utility in biochemical applications .
  • Applications : Used in synthesizing amphiphilic chitooligosaccharides for drug delivery systems .
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline
  • Structure : Heptyloxy chain (C7) at the meta position and a benzyl-ethoxyethoxy substituent.
  • Key Differences : The longer heptyloxy chain enhances hydrophobicity, while the ethoxyethoxy group introduces flexibility. This structural variation impacts solubility and phase behavior in liquid crystal applications .

Tertiary Amine Derivatives

N,N-Dimethyl-m-anisidine (3-Methoxy-N,N-dimethylaniline)
  • Structure : Methoxy group at the meta position and dimethylamine substitution.
  • Key Differences : The smaller methyl groups (vs. ethyl in the target compound) reduce steric hindrance, while the methoxy group provides stronger electron-donating effects. This compound is used in dye synthesis and as a ligand in coordination chemistry .
N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride
  • Structure : Incorporates a piperidinyl-ethoxy spacer.

Functionalized Derivatives with Extended Conjugation

N,N-Diethyl-3-(hexyloxy)-4-(quinoxalinylvinyl)aniline (E2Z-II)
  • Structure: Quinoxaline acceptor linked via a vinyl group to the aniline core.
  • Key Differences: Extended conjugation shifts absorption to near-infrared regions, useful in optoelectronics. However, steric bulk from the quinoxaline group reduces synthetic yield (12% under 100°C conditions) .
  • Applications: Non-linear optical materials and organic semiconductors .
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(boronate ester)aniline
  • Structure : Boronate ester and dual hexyloxy groups.
  • Key Differences : The boronate ester enables Suzuki-Miyaura coupling for polymer synthesis, while dual alkoxy chains enhance solubility in organic solvents .

Comparative Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility Notable Functional Groups Reference
N,N-Diethyl-3-(hexyloxy)aniline 84–85 (E2Z-II) Organic solvents Tertiary amine, alkoxy
4-Hexyloxyaniline Not reported Aqueous buffers Primary amine, alkoxy
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline Not reported Polar aprotic solvents Ether, heptyloxy

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